3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione

Description

IUPAC Nomenclature and Systematic Identification

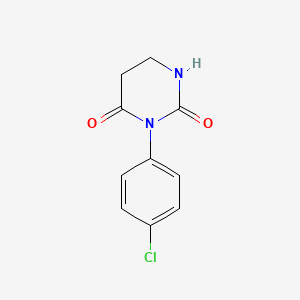

The systematic nomenclature of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within the ring structure. The compound's formal name reflects its core diazinane ring system, which consists of a six-membered heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions. The aromatic substitution at the 3-position features a para-chlorinated phenyl group, while carbonyl functionalities are present at the 2 and 4 positions of the ring system.

The Chemical Abstracts Service registry number for this compound is 494779-10-1, providing a unique identifier for database searches and chemical inventory management. Alternative nomenclature systems describe this compound as 3-(4-chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione, reflecting its relationship to the pyrimidine structural family. The molecular formula C10H9ClN2O2 indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 224.64 grams per mole.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(4-chlorophenyl)-1,3-diazinane-2,4-dione | |

| CAS Number | 494779-10-1 | |

| Molecular Formula | C10H9ClN2O2 | |

| Molecular Weight | 224.64 g/mol | |

| InChI Key | DXMYOZMLGXFPAR-UHFFFAOYSA-N |

The International Chemical Identifier (InChI) string for this compound is InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-4H,5-6H2,(H,12,15), which provides a standardized representation of the molecular structure and connectivity. The Simplified Molecular Input Line Entry System (SMILES) notation is expressed as C1CNC(=O)N(C1=O)C2=CC=C(C=C2)Cl, offering a compact string representation suitable for computational chemistry applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione is fundamentally determined by the six-membered diazinane ring system, which adopts specific conformational preferences based on ring puckering and substitution patterns. Research on related diazinane compounds demonstrates that the 1,3-diazinane ring typically adopts a chair conformation, similar to cyclohexane derivatives, which minimizes steric interactions and maximizes stability. The chair conformation allows for optimal positioning of the nitrogen atoms and associated substituents while maintaining favorable bond angles and distances throughout the ring system.

The aromatic chlorophenyl substituent at the 3-position introduces additional conformational considerations due to the potential for rotational freedom around the nitrogen-carbon bond connecting the diazinane ring to the aromatic system. Quantum mechanical studies of barbituric acid derivatives, which share structural similarities with diazinane compounds, indicate that the orientation of aromatic substituents significantly influences the overall molecular energy and stability. The para-chloro substitution pattern on the phenyl ring provides electronic effects that may stabilize certain conformational arrangements through resonance interactions with the diazinane ring system.

Theoretical conformational analysis using density functional theory methods has been applied to structurally related barbituric acid derivatives, revealing that triketo forms generally represent the most thermodynamically stable tautomeric states. The carbonyl groups at positions 2 and 4 of the diazinane ring in 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione contribute to the overall planarity of the ring system through conjugation effects, while the chlorophenyl substituent may adopt various rotational conformations depending on intermolecular interactions and crystal packing forces.

The molecular electrostatic potential distribution in barbituric acid derivatives shows significant variations based on substitution patterns, with electron-withdrawing groups like chlorine affecting the charge distribution and potential hydrogen bonding interactions. These electronic effects influence not only the molecular geometry but also the intermolecular interactions that determine crystal packing arrangements and solid-state properties.

X-ray Crystallographic Studies

Crystallographic analysis of diazinane derivatives provides critical insights into the solid-state structure and packing arrangements of these heterocyclic compounds. Studies of related 1,3-diazinane compounds reveal that the ring system consistently adopts chair conformations in the crystalline state, with specific dihedral angles and bond lengths that reflect the influence of both intramolecular and intermolecular forces. The crystallographic data for 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane demonstrates that diazinane rings maintain specific geometric parameters that are characteristic of this ring system.

In crystallographic studies of diazinane compounds, the typical triclinic crystal system has been observed with specific space group symmetries. The unit cell parameters for related diazinane derivatives show characteristic dimensions, with typical values including cell edge lengths of approximately 8.5 to 11.7 Angstroms and angles ranging from 96 to 110 degrees. These crystallographic parameters reflect the efficient packing arrangements that maximize intermolecular interactions while accommodating the specific geometric requirements of the diazinane ring system.

The molecular packing in diazinane crystals is often stabilized by hydrogen bonding interactions involving the nitrogen-hydrogen groups and carbonyl oxygen atoms. These intermolecular hydrogen bonds create extended networks that contribute to the overall stability of the crystalline structure and influence the physical properties of the solid material. The presence of the chlorophenyl substituent in 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione introduces additional possibilities for halogen bonding and aromatic stacking interactions that may further stabilize the crystal lattice.

Temperature-dependent crystallographic studies indicate that diazinane compounds maintain their structural integrity across a range of temperatures, with thermal expansion coefficients that reflect the relatively rigid nature of the ring system. The displacement parameters derived from crystallographic refinement provide information about atomic motion within the crystal lattice, revealing that the diazinane ring atoms typically exhibit lower thermal motion compared to peripheral substituents.

Comparative Structural Analysis with Diazinane Derivatives

Comparative analysis of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione with other diazinane derivatives reveals both common structural features and distinctive characteristics that define this compound class. The fundamental diazinane ring system serves as a consistent structural motif across various derivatives, with modifications primarily occurring in the substitution patterns and functional group arrangements. Comparison with compounds such as 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane demonstrates the versatility of the diazinane scaffold for accommodating diverse substituent groups while maintaining core structural characteristics.

The barbituric acid derivative family, which includes compounds structurally related to 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, exhibits systematic variations in molecular properties based on substitution patterns. Theoretical studies indicate that the stability of barbituric acid tautomers is influenced by the nature and position of substituents, with electron-withdrawing groups generally stabilizing certain tautomeric forms. The chlorophenyl substitution in the target compound represents a specific case of aromatic substitution that provides both electronic and steric effects.

Structural comparison with other chlorinated diazinane derivatives reveals that the position of chlorine substitution significantly affects the overall molecular geometry and electronic properties. Related compounds containing chlorophenyl groups at different positions show variations in their conformational preferences and intermolecular interaction patterns. The para-substitution pattern in 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione provides specific electronic effects that differ from ortho- or meta-substituted analogs.

The molecular electrostatic potential maps of barbituric acid derivatives demonstrate systematic changes based on substitution patterns, with halogenated derivatives showing distinctive charge distribution patterns. These electronic differences translate into variations in crystal packing arrangements, hydrogen bonding patterns, and physical properties across the series of related compounds. The comparative analysis reveals that 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione occupies a specific position within the broader family of diazinane derivatives, combining the structural stability of the diazinane ring with the electronic effects of para-chlorophenyl substitution.

Analysis of molecular weights and physical properties across the diazinane derivative series shows systematic trends related to substitution patterns. The molecular weight of 224.64 grams per mole for 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione falls within the typical range for simple aromatic-substituted diazinane compounds, providing a balance between molecular complexity and synthetic accessibility. Comparison with larger derivatives containing multiple aromatic rings or extended alkyl chains demonstrates the moderate size and complexity of the target compound within this structural family.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYOZMLGXFPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 4-chlorophenyl isocyanate with a suitable diamine. One common method involves the cyclization of 4-chlorophenyl isocyanate with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

Chemistry

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including:

- Oxidation: Using potassium permanganate or hydrogen peroxide.

- Reduction: Employing lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur with amines or thiols.

Biology

Research has indicated that this compound exhibits potential as an enzyme inhibitor. It can interact with biological macromolecules, leading to various biological effects such as:

- Enzyme Inhibition: It binds to specific enzymes' active sites, blocking their catalytic activity.

- Anti-inflammatory Properties: Studies have shown its potential in reducing inflammation markers.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

Medicine

The therapeutic properties of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione are being explored for potential use in treating various conditions:

- Anti-cancer Treatments: In vitro studies have demonstrated its efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- Antimicrobial Properties: Related compounds show promise against pathogenic strains in preliminary tests.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting significant potency against these cancer cells.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The mechanism involves binding to the active site of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Case Study 3: Antimicrobial Evaluation

An investigation into related compounds derived from similar scaffolds highlighted their antifungal properties against four pathogenic strains. These findings suggest that structural modifications can enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved in these effects include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives with the 4-chlorophenyl substituent but differing in core heterocycles, substituent linkages, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Property Comparison

Structural Differences and Implications

Core Heterocycles :

- The diazinane ring (6-membered) offers greater conformational flexibility compared to 5-membered thiazolidine or imidazolidine cores . This may influence binding affinity in biological systems.

- Thiazolidine derivatives (e.g., EN300-30100) contain sulfur, enhancing electron-withdrawing effects, whereas imidazolidine (56012-06-7) and diazinane rely on nitrogen-based electronic profiles .

Substituent Linkages :

Lipophilicity :

- The imidazolidine derivative (LogP=1.10) suggests moderate lipophilicity, which is critical for membrane permeability. The diazinane analog’s LogP is likely higher due to its larger ring size.

Biological Activity

3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, also referred to as 4-chloro-1,3-diazinane-2,4-dione , is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 224.64 g/mol

- Structure : It features a diazinane core with two carbonyl groups (diones) and a para-chlorophenyl substituent attached to one of the nitrogen atoms.

The biological activity of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione primarily stems from its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, which blocks their catalytic activity. This inhibition can lead to anti-inflammatory and anticancer effects.

- Cell Signaling Modulation : It modulates signaling pathways and regulates gene expression, contributing to its anticancer properties.

Anticancer Properties

Research indicates that 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione exhibits significant anticancer activity. It has been shown to inhibit tumor growth in various cancer cell lines:

| Cell Line | IC (µg/mL) | Effect Description |

|---|---|---|

| MCF-7 | 10.10 | Moderate cytotoxicity |

| HepG2 | 18.39 | Enhanced antiproliferative |

| Sarcoma Cells | 2.32 | High potency against tumors |

The compound's ability to induce apoptotic cell death has been documented in several studies .

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione has demonstrated antimicrobial effects against various pathogens:

- Effective against strains of Mycobacterium tuberculosis H37Rv.

- Exhibits antifungal activity against multiple pathogenic fungi .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study evaluated the cytotoxic effects of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione on MCF-7 and HepG2 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC value indicating significant potency against these cancer cells .

- Antimicrobial Evaluation : Another investigation focused on the antifungal properties of related compounds derived from pyrazole scaffolds that share structural similarities with 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione. These derivatives showed promising antifungal activity against four pathogenic strains .

Q & A

Q. How do ontological frameworks guide hypothesis generation for understudied properties of this compound?

- Methodological Answer : Adopt a deductive approach by defining the compound’s physicochemical "essence" (e.g., electron-withdrawing effects of the 4-chlorophenyl group) to predict unexplored behaviors (e.g., nonlinear optical properties). Validate through iterative experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.